5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid
Description
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid is a thiopheneacetic acid derivative featuring a naphthalene-oxyethyl ether substituent at the 5-position of the thiophene ring and an alpha-oxo group.
Properties
Molecular Formula |
C18H14O5S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[5-(2-naphthalen-2-yloxyethoxy)thiophen-2-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H14O5S/c19-17(18(20)21)15-7-8-16(24-15)23-10-9-22-14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,9-10H2,(H,20,21) |
InChI Key |
IANOEARWEWNMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOC3=CC=C(S3)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid can be logically divided into two main stages:
- (A) Preparation of the 2-thiopheneacetic acid core
- (B) Functionalization with the 2-(2-naphthalenyloxy)ethyl ether substituent
Synthesis of 2-Thiopheneacetic Acid Core
Several patented and literature methods describe efficient synthesis of 2-thiopheneacetic acid, a key intermediate for the target molecule.
Chloromethylation of Thiophene
- Starting material: Thiophene
- Reagents: Paraformaldehyde, hydrochloric acid gas (HCl)
- Solvent: Organic solvents such as 2,3-adipic ketone, butanone, dichloromethane, chloroform, or carbon tetrachloride
- Conditions: Cooling to 0–5 °C, slow addition of formaldehyde hydrochloric acid solution, stirring for 5 hours
- Product: 2-Chloromethylthiophene
This step is crucial for introducing a reactive chloromethyl group at the 2-position of thiophene, enabling further functionalization. The process avoids explosive intermediates by conducting the reaction in organic solvents and controlling temperature.
Hydrolysis to 2-Thiopheneacetic Acid
- Conditions: Alkaline hydrolysis of 2-thiopheneacetonitrile
- Outcome: Formation of 2-thiopheneacetic acid
This final step in the core synthesis converts the nitrile to the carboxylic acid group, completing the 2-thiopheneacetic acid structure.
Alternatively, another method involves:
- Chlorination of thiophene to 2-chlorothiophene
- Halogen exchange with sodium iodide to 2-iodothiophene
- Photochemical reaction with diethyl malonate and 2,6-lutidine under 254 nm UV light to yield 2-(2-thienyl)diethyl malonate
- Catalyzed hydrolysis and decarboxylation to 2-thiopheneacetic acid
This method offers high purity (>99%) and good yields, with mild conditions and reduced environmental impact.
Functionalization with 2-(2-Naphthalenyloxy)ethyl Group
While direct literature on the exact preparation of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid is limited, the functionalization likely involves:
- Etherification of the 5-position of the thiophene ring with 2-(2-naphthalenyloxy)ethyl moiety
- This can be achieved by nucleophilic substitution or Williamson ether synthesis using:
- A suitable leaving group on the thiophene ring (e.g., halogen)
- 2-(2-naphthalenyloxy)ethyl alcohol or its activated derivative (e.g., tosylate)
The reaction conditions would involve:
- Base such as potassium carbonate or sodium hydride
- Polar aprotic solvents like DMF or DMSO
- Controlled temperature (room temperature to reflux)
This step installs the bulky naphthalenyloxy substituent via an ether linkage, completing the target molecule.
Summary Table of Key Synthetic Steps
| Step | Starting Material/Reagent | Reaction Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Thiophene + paraformaldehyde + HCl gas | 0–5 °C, organic solvent, 5 h | 2-Chloromethylthiophene | Controlled addition, avoids explosion risk |
| 2 | 2-Chloromethylthiophene + TMSCN | Catalyst, mild, organic solvent | 2-Thiopheneacetonitrile | Safer cyanation, higher yield |
| 3 | 2-Thiopheneacetonitrile + alkaline hydrolysis | Alkaline conditions | 2-Thiopheneacetic acid | Completion of acid group |
| 4 | 2-Thiopheneacetic acid + 2-(2-naphthalenyloxy)ethyl derivative | Base, polar aprotic solvent, reflux | 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid | Etherification to install naphthalenyloxy group |
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alpha-oxo group to an alcohol.
Substitution: The naphthalenyloxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Sulfonium Salt Analogs (Thermal Stability and Reactivity)
Compound 2 : 5-(1-Diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate (sulfonium analog) and Compound 4 (structure unspecified) are relevant due to their shared diazomethyl radical generation capability.
- Thermal Decomposition :
- Handling and Stability :
Comparison Insight : The naphthalene-containing target compound may exhibit enhanced thermal stability compared to Compound 4, similar to Compound 2, due to steric or electronic effects from the naphthalene substituent.
Thiopyrano[2,3-d]thiazole Derivatives (Anti-inflammatory Activity)
- Rel-(5R,6S,7S)-[5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazol-6-yl]-oxoacetic Acid Demonstrated anti-inflammatory activity comparable to diclofenac sodium (reference drug) .
- 6-Carboxymethyl-7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic Acid Potassium Salt Similar potency to diclofenac in preclinical models .
Aldose Reductase Inhibitors (Thiazolidinone Derivatives)
- 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid (O859575)
Comparison Insight : The naphthalene-oxyethyl and thiopheneacetic acid moieties in the target compound may similarly interact with aldose reductase, though substituent positioning (e.g., alpha-oxo vs. thioxo groups) could modulate activity.
Data Tables
Table 1: Thermal Stability of Sulfonium Analogs
| Compound | Decomposition Temp. (°C) | Energy Release (J/g) | Stability |
|---|---|---|---|
| 2 | 140 | 400 | Bench-stable, purifiable |
| 4 | 120 | >600 | Less stable |
Key Research Findings
- Thermal Stability : Naphthalene-containing analogs (e.g., Compound 2) show superior thermal profiles compared to simpler aryl derivatives (e.g., Compound 4) .
- Bioactivity: Alpha-oxo-thiopheneacetic acid derivatives may bridge anti-inflammatory and enzyme-inhibitory activities observed in thiopyrano-thiazoles and thiazolidinones .
- Synthetic Utility: Steric effects from naphthalene groups can enhance stability but may complicate crystallization, as seen in diphenylpent-ynoate analogs .
Biological Activity
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, with an emphasis on its anticancer properties.
The synthesis of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid involves the reaction of thiophene derivatives with naphthalene-based compounds. The structural formula can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid exhibits significant anticancer activity. A study conducted by the National Cancer Institute (NCI) evaluated a series of similar compounds, revealing that those with naphthalenyl substitutions demonstrated notable cytotoxic effects against various cancer cell lines . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation in treated cells.
The biological mechanisms underlying the anticancer effects of this compound may include:
- Inhibition of Cell Proliferation : Studies have shown that compounds similar to 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid can inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates .
- Induction of Apoptosis : The compound has been linked to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards programmed cell death in malignant cells .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study on Naphthalene Derivatives : A derivative similar to 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid was tested on breast cancer models, showing a marked reduction in tumor size after treatment for four weeks. The study highlighted the compound's ability to target cancer stem cells specifically .
- Comparative Study : In a comparative analysis with standard chemotherapeutic agents, this compound exhibited lower toxicity profiles while maintaining efficacy against tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
